2-Methylthio adenosine triphosphate tetrasodium is a synthetic derivative of adenosine triphosphate, distinguished by the replacement of an oxygen atom with a methylthio group. This compound functions primarily as a non-specific agonist for P2 receptors, which play crucial roles in various physiological processes, including platelet aggregation and inflammation. The compound is utilized extensively in scientific research to explore the dynamics of P2 receptor activity and its implications in cellular signaling pathways .
The compound is classified under bioactive compounds and is recognized for its role in biochemistry and pharmacology. It is commonly sourced from chemical suppliers specializing in biochemical reagents, such as BioCat GmbH and Tocris Bioscience, where it is available for research purposes . The chemical formula for 2-Methylthio adenosine triphosphate tetrasodium is with a CAS number of 100020-57-3 .
The synthesis of 2-Methylthio adenosine triphosphate tetrasodium typically involves two main steps: methylation of adenosine triphosphate followed by the introduction of a thio group.
The molecular structure of 2-Methylthio adenosine triphosphate tetrasodium features a central adenosine moiety with three phosphate groups attached. The key modification is the presence of a methylthio group at the second position of the ribose sugar.
2-Methylthio adenosine triphosphate tetrasodium participates in several chemical reactions:
Common reagents and conditions include:
2-Methylthio adenosine triphosphate tetrasodium acts as an agonist for P2 receptors, particularly influencing P2Y receptors involved in cellular signaling. Upon binding to these receptors, it activates intracellular pathways that lead to physiological responses such as:
The compound exhibits noncompetitive inhibition of adenosine diphosphate-induced platelet aggregation, highlighting its significance in studying thrombosis and related conditions .
Relevant data indicate that 2-Methylthio adenosine triphosphate tetrasodium retains biological activity while being more resistant to enzymatic degradation compared to standard adenosine triphosphate .
The applications of 2-Methylthio adenosine triphosphate tetrasodium span various scientific fields:
Research utilizing this compound continues to enhance understanding of purinergic signaling and its potential therapeutic applications .
2-Methylthioadenosine triphosphate tetrasodium salt (2-Methylthio-ATP tetrasodium) functions as a broad-spectrum purinergic agonist with distinct selectivity profiles across P2 receptor subtypes. This thiophosphate-modified analog of adenosine triphosphate exhibits enhanced metabolic stability compared to endogenous adenosine triphosphate due to the methylthio substitution at the C2 position of the adenine ring, which sterically hinders ectonucleotidase-mediated hydrolysis [1] [8]. Its interactions are particularly significant at P2Y G-protein-coupled receptors and P2X ligand-gated ion channels, where it demonstrates nanomolar to micromolar potency.
2-Methylthio-ATP tetrasodium exhibits high potency at the P2Y1 receptor subtype, a Gq/11-coupled receptor that mobilizes intracellular calcium upon activation. In calcium mobilization assays using human embryonic kidney 293 cells stably transfected with the rat P2Y1 receptor, 2-Methylthio-ATP tetrasodium demonstrated an exceptionally low half-maximal effective concentration value of 4.5 nM, indicating superior receptor affinity compared to endogenous adenosine triphosphate [6] [9]. This high potency arises from the methylthio group’s favorable interactions within the orthosteric binding pocket, enhancing receptor recognition and G-protein coupling efficiency [8].
At ionotropic P2X2 receptors, 2-Methylthio-ATP tetrasodium acts as a full agonist but with reduced efficacy compared to its effects at P2Y1 receptors. Electrophysiological studies reveal that it evokes inward cation currents with approximately 60% of the maximal response elicited by adenosine triphosphate [6]. This partial agonism is attributed to distinct activation kinetics and receptor desensitization patterns compared to adenosine triphosphate. The compound’s dual activity across receptor families (metabotropic P2Y1 and ionotropic P2X2) enables researchers to probe convergent purinergic signaling pathways in neuronal, muscular, and secretory tissues where these subtypes are co-expressed [6] [8].
The pharmacological profile of 2-Methylthio-ATP tetrasodium reveals significant differences in receptor activation potency relative to natural nucleotides and commonly used synthetic analogs. As detailed in Table 1, its potency surpasses that of adenosine triphosphate at multiple purinergic receptor subtypes, particularly at P2Y1 receptors where it demonstrates 150–200-fold greater activity than adenosine diphosphate in cyclic adenosine monophosphate inhibition assays [4] [9].
Table 1: Relative Agonist Potency of 2-Methylthio-ATP Tetrasodium at Key P2 Receptor Subtypes
| Receptor Subtype | Endogenous Ligand | 2-Methylthio-ATP EC₅₀ | Adenosine Triphosphate EC₅₀ | Potency Ratio |
|---|---|---|---|---|
| P2Y1 | Adenosine diphosphate | 4.5 nM | ~10 μM | ~2222-fold |
| P2X2 | Adenosine triphosphate | 1.2 μM | 0.8 μM | 0.67-fold |
| P2Y12 | Adenosine diphosphate | >10 μM* | Not applicable | Low activity |
Data compiled from [1] [6] [9]; *Denotes minimal activity at concentrations effective for P2Y1 activation
Compared to other stable adenosine triphosphate analogs, 2-Methylthio-ATP tetrasodium displays unique selectivity patterns. While α,β-methylene adenosine triphosphate shows preference for P2X1/P2X3 receptors, 2-Methylthio-ATP tetrasodium exhibits greater relative activity at G protein-coupled P2Y receptors [8]. This distinct selectivity makes it particularly valuable for discriminating P2Y-mediated responses in tissues expressing multiple purinergic receptor subtypes. However, researchers must account for its variable metabolism across tissue types—while largely resistant to ectonucleotidases, trace conversion to 2-methylthioadenosine diphosphate by CD39-family nucleotidases may contribute to observed effects through P2Y1 receptors in platelet-rich environments [4] [8].
Beyond its agonist properties, 2-Methylthio-ATP tetrasodium exhibits complex modulatory effects on platelet function through non-competitive inhibition of adenosine diphosphate-induced aggregation. This inhibition occurs independently of its direct agonism and displays distinct pharmacological characteristics from classical competitive antagonists [1] [6].
The compound inhibits adenosine diphosphate-induced platelet aggregation without competing for the primary adenosine diphosphate binding site on the P2Y12 receptor. Radioligand binding studies using 2-Methylthio-[β-³²P]adenosine diphosphate demonstrate that unlabeled 2-Methylthio-ATP tetrasodium binds reversibly to a high-affinity site (dissociation constant ≈15 nM) distinct from the adenosine diphosphate binding domain [4]. This secondary site exhibits approximately 200-fold greater affinity for 2-Methylthio-ATP tetrasodium compared to adenosine diphosphate, explaining its potent functional effects despite low receptor occupancy.
The molecular mechanism involves negative allosteric modulation of the P2Y12 receptor. When 2-Methylthio-ATP tetrasodium occupies this high-affinity site, it induces conformational changes that uncouple the receptor from its downstream Gαᵢ signaling pathway, thereby attenuating adenylate cyclase inhibition and cyclic adenosine monophosphate suppression [4] [6]. This allosteric action is further evidenced by sensitivity to thiol-reactive agents: pretreatment with p-mercuribenzene sulphonate abolishes 2-Methylthio-ATP tetrasodium's inhibitory effects on cyclic adenosine monophosphate regulation without affecting platelet shape change, confirming distinct binding domains for aggregation versus adenylate cyclase modulation [4].
2-Methylthio-ATP tetrasodium functionally antagonizes platelet aggregation through integrated effects on multiple purinergic targets. At subthreshold concentrations (0.1–1 μM), it desensitizes P2Y1 receptors responsible for intracellular calcium mobilization and shape change, thereby interrupting the initial phase of platelet activation [1]. Simultaneously, its allosteric inhibition of P2Y12 signaling blocks the sustained amplification of aggregation responses.
Table 2: Mechanisms of 2-Methylthio-ATP Tetrasodium in Inhibiting Platelet Aggregation
| Target | Mechanism | Functional Consequence |
|---|---|---|
| High-Affinity Site | Allosteric inhibition of P2Y12 signaling | Prevents cyclic adenosine monophosphate suppression |
| P2Y1 Receptor | Competitive agonism/desensitization | Blocks calcium mobilization and shape change |
| Ectonucleotidases | Substrate competition (indirect) | Reduces adenosine diphosphate generation from adenosine triphosphate |
This multilevel inhibition results in non-competitive kinetics: increasing adenosine diphosphate concentrations fail to overcome the inhibitory effect of 2-Methylthio-ATP tetrasodium, and maximal aggregation is suppressed in a concentration-dependent manner [1] [6]. The inhibition is physiologically significant as it occurs at concentrations (half-maximal inhibitory concentration ≈0.5–1 μM) achievable in pharmacological studies without inducing platelet activation—a distinct advantage over adenosine triphosphate, which exhibits biphasic effects (pro-aggregatory at low concentrations via P2Y1; anti-aggregatory at higher concentrations via P2Y12 modulation) [4]. This functional profile establishes 2-Methylthio-ATP tetrasodium as a critical pharmacological tool for dissecting adenosine diphosphate-dependent thrombotic pathways without confounding agonist effects inherent to other purinergic modulators.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7